molecular formula C15H12Cl2N2O5S B2586991 2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 338397-57-2

2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No.: B2586991
CAS No.: 338397-57-2
M. Wt: 403.23
InChI Key: MHQIVYCLGBZKLL-GIJQJNRQSA-N
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Description

The compound “2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime” is a chemical of interest in scientific research . It is listed with the CAS number 338397-57-2 .

Scientific Research Applications

Synthesis and Reactions

Oximes, like 2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime, are pivotal in various synthesis processes. They serve as protected forms of aldehydes and ketones, acting as intermediates in rearrangement and cycloaddition reactions. These compounds can be synthesized from carbonyl compounds and hydroxylamines, with recent developments highlighting green chemistry approaches. Moreover, oximes can originate from noncarbonyl compounds such as nitronates or nitro compounds, showcasing their versatility in synthesis pathways. The synthesis of enantiomerically pure N-substituted imines, including the sulfenimines, sulfinimines, and sulfonimines, has garnered significant interest, especially for their role in asymmetric synthesis of essential functional groups like aziridines and α-amino acids. N-Phosphinoyl and N-silylimines, which are used as masked imines, also demonstrate notable synthetic utility (Rossiter & Dobbs, 2005).

Organic Synthesis

These oximes, including those with a structure similar to this compound, are fundamental in organic synthesis. The conversion of oximes to carbonyl compounds, for instance, has been demonstrated to proceed under mild, neutral, and eco-friendly conditions. This transformation is crucial as it allows the conversion of aliphatic and aromatic oximes into their respective aldehydes and ketones, indicating a broad application scope in organic chemistry (B. Kim et al., 2010).

Spectroscopic and Structural Studies

Spectroscopic and structural studies on molecules similar to this compound have been conducted to understand their conformational behaviors and structural properties. These studies utilize advanced techniques like density functional theory (DFT) with the B3LYP method, providing insights into the stability and electronic properties of these molecules. Additionally, these studies delve into the thermodynamic properties of the molecules across a range of temperatures, enhancing our understanding of their behavior under various conditions (I. Kucuk, Y. Kaya, & A. Kaya, 2017).

Role in Synthetic Chemistry

The compounds resembling this compound play a pivotal role in synthetic chemistry. They have been employed as N-(Boc) nitrone equivalents, showcasing their utility in the synthesis of N-(Boc)hydroxylamines and various chemical transformations, marking their significance as building blocks in organic synthesis (Xavier Guinchard, Y. Vallée, & Jean-Noël Denis, 2005).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It’s possible that the mechanism of action may depend on the specific context in which the compound is used .

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-N-[(2,6-dichlorophenyl)methoxy]-2-nitroethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O5S/c16-13-7-4-8-14(17)12(13)10-24-18-9-15(19(20)21)25(22,23)11-5-2-1-3-6-11/h1-9,15H,10H2/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQIVYCLGBZKLL-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(C=NOCC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)C(/C=N/OCC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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